molecular formula C8H6F8O6 B1586624 Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate CAS No. 24647-20-9

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

Cat. No.: B1586624
CAS No.: 24647-20-9
M. Wt: 350.12 g/mol
InChI Key: QSOLRJAJYGNQPD-UHFFFAOYSA-N
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Description

Introduction to Dimethyl Perfluoro-3,6-dioxaoctane-1,8-dioate

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate, which provides a comprehensive description of its complex molecular architecture. This nomenclature reveals the presence of two terminal methyl ester groups connected through a central fluorinated ether linkage system that forms the backbone of the molecule. The structural interpretation begins with recognition of the symmetrical nature of the compound, where two difluoroacetate methyl ester moieties are connected via a tetrafluoro-1,2-ethanediyl bridge through ether oxygen atoms.

The molecular structure can be systematically understood through analysis of its component parts, beginning with the central tetrafluoroethylene unit that serves as the backbone for the ether linkages. Each terminal difluoroacetate group contains a carbon center bearing two fluorine atoms directly bonded to an ester carbonyl group, creating a highly electronegative environment that significantly influences the compound's chemical behavior. The ether oxygen atoms serve as bridging elements, connecting the central tetrafluorinated carbon framework to the terminal ester functionalities, creating a linear chain structure with alternating carbon-oxygen bonds that provide flexibility while maintaining the rigid character imparted by the extensive fluorination.

The compound's three-dimensional structure, as represented by its conformational data, demonstrates the spatial arrangement of fluorine atoms that creates a highly electronegative molecular surface. This structural organization results in significant dipole moments and intermolecular interactions that influence physical properties such as melting point, boiling point, and solubility characteristics. The Strategic positioning of fluorine atoms throughout the molecule creates regions of high electron density that affect both intramolecular stability and intermolecular interactions with other chemical species.

Synonyms and Registry Numbers (Chemical Abstracts Service 24647-20-9)

The compound is registered under Chemical Abstracts Service number 24647-20-9, which serves as the primary international identifier for regulatory, commercial, and research purposes. Alternative nomenclature includes "Dimethylperfluoro-3,6-dioxaoctane-1,8-dioate" and the systematic Chemical Abstracts Service name "Acetic acid, 2,2'-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoro-, 1,1'-dimethyl ester". These various naming conventions reflect different approaches to describing the compound's structure, with each providing specific insights into the molecular organization and functional group arrangement.

The PubChem Compound Identifier 2778346 provides additional database reference information for computational chemistry applications and literature searches. The International Chemical Identifier string InChI=1S/C8H6F8O6/c1-19-3(17)5(9,10)21-7(13,14)8(15,16)22-6(11,12)4(18)20-2/h1-2H3 offers a standardized representation that enables precise structural communication across different software platforms and databases. The corresponding InChI Key QSOLRJAJYGNQPD-UHFFFAOYSA-N provides a shorter hash-based identifier derived from the full InChI string.

The Simplified Molecular Input Line Entry System representation COC(=O)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)C(=O)OC clearly illustrates the connectivity pattern and enables straightforward structural reconstruction for computational applications. The MDL number MFCD03094248 serves as an additional registry identifier used in chemical database systems and commercial applications. These multiple identification systems ensure comprehensive coverage across different scientific and commercial platforms while providing redundant verification mechanisms for structural accuracy.

Property Value Source
Chemical Abstracts Service Number 24647-20-9
PubChem Compound Identifier 2778346
MDL Number MFCD03094248
InChI Key QSOLRJAJYGNQPD-UHFFFAOYSA-N
Molecular Formula C8H6F8O6
Molecular Weight 350.12 g/mol

Historical Context in Fluorinated Compound Research

The development of this compound occurs within the broader historical context of fluorinated compound research that began in earnest during the late 1930s and 1940s. The foundational work in fluorinated chemistry can be traced to Roy J. Plunkett's accidental discovery of polytetrafluoroethylene in 1938 while working at DuPont, which led to the commercialization of Teflon by 1945 and established the industrial viability of fluorinated materials. This breakthrough opened pathways for systematic investigation of fluorinated organic compounds, including the exploration of ether linkages within perfluorinated structures that would eventually lead to compounds like this compound.

The methodological foundations for synthesizing complex fluorinated ethers were established through the work of Joseph H. Simons in the late 1940s, who developed electrochemical fluorination techniques that enabled the conversion of hydrocarbon ethers to their perfluorinated analogs. Simons' patent from 1950 described the production of various fluorinated ethers including perfluorodimethyl, perfluorodiethyl, and perfluoro-n-dibutyl ethers through electrochemical processes conducted in anhydrous hydrogen fluoride at controlled temperatures and voltages. These early synthetic approaches provided the technical framework for accessing increasingly complex fluorinated structures, including those incorporating multiple ether linkages and ester functionalities.

The evolution of fluorinated ether synthesis continued through the 1950s and 1960s with contributions from researchers like S. Benninger, who developed two-stage processes involving initial synthesis of partially fluorinated ethers from polyhydric alcohols and hexafluoropropylene, followed by electrochemical fluorination to achieve complete fluorination. These methodological advances enabled access to more sophisticated molecular architectures, including compounds with multiple functional groups and complex connectivity patterns similar to those found in this compound. The recognition that ether linkages could be successfully incorporated into highly fluorinated structures while maintaining chemical stability represented a significant advancement in fluorinated materials chemistry.

Japanese researchers further expanded the synthetic scope during the 1960s and 1970s, investigating electrochemical fluorination of diethyl, dipropyl, and other ethers to produce perfluorinated analogs, although yields remained modest due to competing degradation reactions. The work by K. Okazaki and colleagues demonstrated that chlorine-containing ethers could serve as precursors for fluorinated compounds, with the position of chlorine atoms influencing the final product distribution and the extent of fluorine incorporation. These studies established important structure-reactivity relationships that informed subsequent synthetic strategies for complex fluorinated ethers and contributed to understanding the factors governing successful fluorination of multi-functional organic compounds.

Role in Per- and Polyfluoroalkyl Substances Chemistry

This compound occupies a significant position within the broader class of per- and polyfluoroalkyl substances, representing the sophisticated molecular designs that characterize modern fluorinated chemistry research. The compound exemplifies the structural complexity achievable within fluoroalkylether substances, which constitute a large and diverse group of emerging per- and polyfluoroalkyl substances with unique environmental and technological properties. Unlike simple perfluorinated carboxylic acids or sulfonates, this compound incorporates multiple ether linkages and ester functionalities that create distinct biodegradation pathways and environmental fate characteristics compared to conventional per- and polyfluoroalkyl substances.

Recent research into the environmental behavior of fluoroalkylether substances has revealed that structural features similar to those present in this compound can significantly influence biodegradation potential and defluorination pathways. Studies using activated sludge communities have demonstrated that polyfluorinated ethers containing carbon-hydrogen bonds adjacent to ether linkages can undergo biotransformation through oxidative and hydrolytic O-dealkylation reactions, leading to formation of unstable fluoroalcohol intermediates that subsequently undergo spontaneous defluorination. These findings suggest that compounds like this compound, which contain ester groups that can potentially hydrolyze to reveal carbon-hydrogen bonds, may exhibit different environmental persistence characteristics compared to fully perfluorinated analogs.

The structural design of this compound reflects broader trends in per- and polyfluoroalkyl substances chemistry toward incorporation of functional groups that modify physical properties while maintaining chemical stability. The presence of ester linkages provides potential hydrolysis sites under appropriate conditions, which could alter the compound's environmental fate and bioaccumulation potential compared to non-hydrolyzable per- and polyfluoroalkyl substances. This structural feature positions the compound within ongoing discussions about designing more environmentally benign alternatives to persistent per- and polyfluoroalkyl substances while maintaining desired performance characteristics.

The compound's role in per- and polyfluoroalkyl substances chemistry extends to applications in advanced materials where the combination of fluorinated properties and ester functionality enables unique performance characteristics. Research into perfluoropolyether systems has demonstrated that ether linkages within fluorinated structures can provide thermoplastic properties while maintaining chemical resistance, enabling thermal forming and extrusion processes that produce chemically resistant products with complex geometries. The ester groups in this compound may provide additional functionality for chemical modification or crosslinking reactions, expanding potential applications in specialized coatings, surface treatments, or polymer systems where controlled degradation or modification pathways are desired.

Compound Class Structural Features Environmental Fate Applications
Conventional per- and polyfluoroalkyl substances Linear perfluorinated chains High persistence General industrial uses
Fluoroalkylether substances Ether linkages in fluorinated chains Variable biodegradation Specialized applications
Ester-containing fluorinated compounds Hydrolyzable ester groups Potential for controlled degradation Advanced materials
This compound Multiple ethers and esters Complex fate pathways Research and development

Properties

IUPAC Name

methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F8O6/c1-19-3(17)5(9,10)21-7(13,14)8(15,16)22-6(11,12)4(18)20-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLRJAJYGNQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130030-19-2
Record name Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-methoxy-2-oxoethyl)-ω-(1,1-difluoro-2-methoxy-2-oxoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130030-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20380876
Record name Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-20-9
Record name 1,1′-Dimethyl 2,2′-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoroacetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24647-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic method for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate involves the esterification of perfluorinated diols with dimethyl carbonate under catalyzed conditions. This approach ensures the formation of the dimethyl ester groups while preserving the perfluorinated ether backbone.

  • Starting Materials: Perfluorinated diols (specifically perfluoro-3,6-dioxaoctane diol derivatives) and dimethyl carbonate.
  • Catalysts: Acidic or basic catalysts are employed to facilitate the esterification. Common catalysts include bases such as alkali metal carbonates or acids that promote nucleophilic attack on the carbonate.
  • Reaction Conditions:
    • Temperature: Typically controlled to optimize yield and minimize side reactions; moderate heating is applied.
    • Pressure: Often atmospheric or slightly elevated to maintain reactant volatility.
    • Time: Reaction times vary from several hours to optimize conversion.
  • Process Notes: The reaction is carefully monitored to maintain high purity and yield, with post-reaction purification by distillation or crystallization if necessary.

This method is well-suited for laboratory-scale synthesis and can be adapted for scale-up in industrial settings with continuous flow reactors to enhance efficiency and product consistency.

Industrial Production Methods

In industrial contexts, the production of this compound follows the same fundamental synthetic pathway but incorporates process intensification techniques:

  • Reactor Design: Large-scale batch or continuous flow reactors constructed from corrosion-resistant materials (e.g., stainless steel 316L) are used.
  • Reaction Control: Automated systems maintain optimal temperature, pressure, and reactant feed rates.
  • Catalyst Handling: Catalysts are often immobilized or recycled to reduce costs and environmental impact.
  • Purification: Crude product undergoes distillation and rectification to achieve high purity (typically >98%).
  • Yield: Industrial yields are optimized to exceed 80%, balancing throughput and quality.

Related Synthetic Insights from Analogous Perfluorinated Compounds

While direct detailed patents or literature specifically on this compound are limited, related perfluorinated dioxaoctane derivatives provide insight into advanced synthetic strategies:

  • A patented method for perfluoro 3,6-dioxa-4-methyl-7-octenesulfonyl fluoride involves:
    • Low-temperature catalyzed addition of tetrafluoroethane-beta-sultone with hexafluoropropylene oxide to form key intermediates.
    • Subsequent salt formation with alkali metal carbonates followed by decarboxylation at elevated temperatures (150–400 °C).
    • Use of moving bed reactors for controlled contact times (5–30 minutes) to optimize conversion and purity.

Though this process targets a sulfonyl fluoride derivative, the principles of catalyst use, intermediate formation, and thermal processing are applicable to the preparation of perfluorinated dioxaoctane esters, suggesting potential avenues for refining synthesis of this compound.

Summary Table of Preparation Parameters

Parameter Laboratory Synthesis Industrial Production Related Patent Insight (Analogous Compound)
Starting Materials Perfluorinated diols + Dimethyl carbonate Same as lab scale Tetrafluoroethane-beta-sultone + Hexafluoropropylene oxide
Catalysts Acid or base catalysts (e.g., alkali carbonate) Immobilized catalysts or homogeneous bases/acids Catalyst for addition reaction (unspecified)
Temperature Range Moderate heating (e.g., 50–150 °C) Controlled moderate to high temperatures Salt formation: 150–200 °C; Decarboxylation: 300–400 °C
Pressure Atmospheric or slightly elevated Controlled pressure (0.05–0.5 MPa) 0.05–0.5 MPa during addition reaction
Reaction Time Several hours Continuous flow with residence times optimized Salt formation: 5–10 min; Decarboxylation: 10–25 min
Purification Distillation, crystallization Distillation and rectification Condensation and rectification
Yield High (variable, >70%) High (>80%) 85% reported for analogous compound
Physical State of Product Clear liquid Clear liquid Clear liquid

Research Findings and Optimization Notes

  • Catalyst Selection: Base catalysts such as potassium carbonate enhance esterification efficiency by deprotonating hydroxyl groups on the perfluorinated diol, facilitating nucleophilic attack on dimethyl carbonate.
  • Temperature Control: Excessive heat can lead to decomposition or side reactions; thus, temperature optimization is critical to maintain the integrity of the fluorinated ether backbone.
  • Reaction Monitoring: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor conversion and purity during synthesis.
  • Scalability: Continuous flow reactors provide improved heat and mass transfer, allowing better control over reaction parameters and product consistency at scale.
  • Environmental and Safety Considerations: The use of fluorinated compounds requires careful handling to avoid environmental release. Closed systems and catalyst recycling are standard practices in industrial processes.

Chemical Reactions Analysis

Types of Reactions: Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate serves as a vital reagent in organic synthesis. Its unique structure allows it to be utilized as a building block for more complex fluorinated compounds. The compound's resistance to chemical degradation enhances its utility in various chemical reactions.

Key Reactions :

  • Oxidation : Forms perfluorinated carboxylic acids.
  • Reduction : Produces partially fluorinated alcohols.
  • Substitution : Engages in nucleophilic substitution with amines and thiols.
Reaction TypeProducts FormedCommon Reagents
OxidationPerfluorinated carboxylic acidsPotassium permanganate
ReductionPartially fluorinated alcoholsLithium aluminum hydride
SubstitutionFluorinated amines and thiolsAmines, thiols

Biology

In biological research, this compound is studied for its interactions with biomolecules. Its fluorinated structure enables it to interact effectively with lipid membranes and proteins, influencing their stability and function.

Case Study :
A study examining the interaction of this compound with cell membranes revealed that it alters membrane fluidity, which could have implications for drug delivery systems and toxicity assessments.

Medicine

The compound is being investigated for potential applications in drug delivery systems due to its stability and biocompatibility. Its unique properties may facilitate the transport of therapeutic agents across biological barriers.

Application AreaPotential Benefits
Drug DeliveryEnhanced stability and biocompatibility
Diagnostic ImagingPotential use as a contrast agent

Industry

In industrial applications, this compound is utilized in the production of high-performance materials such as fluorinated polymers and coatings. These materials are valued for their durability and resistance to heat and chemicals.

Mechanism of Action

The mechanism of action of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function and stability. Additionally, its resistance to chemical degradation makes it a valuable tool in studying long-term biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1. Perfluoro-3,6-dioxaoctane-1,8-dioic Acid
  • Structure : The diacid counterpart of the target compound, lacking methyl ester groups.
  • Comparison: The diacid form is more polar due to carboxylic acid groups, enhancing solubility in aqueous or polar solvents. However, it is likely more reactive (e.g., prone to decarboxylation or salt formation) compared to the ester, which is more stable under acidic/basic conditions.
2.1.2. 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol
  • Structure : Contains hydroxyl (-OH) groups instead of ester moieties.
  • Comparison: The diol’s hydroxyl groups enable hydrogen bonding, increasing hydrophilicity and reactivity in polycondensation reactions (e.g., forming polyurethanes or fluorinated polyethers). In contrast, the ester’s lower polarity makes it suitable for non-aqueous systems .

Backbone Analogues

2.2.1. 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate (M8M)
  • Structure: Non-fluorinated dioxaoctane backbone with thiosulfonate (-S-SO₂-) termini.
  • Comparison : M8M is used as a protein cross-linker due to its disulfide-forming capability. The absence of fluorine reduces chemical stability but introduces redox-sensitive behavior, contrasting with the target compound’s inertness .
2.2.2. 3,6-Dioxaoctane-1,8-diamine Derivatives
  • Structure : Amine-terminated dioxaoctane backbone.
  • Comparison : The amine groups confer nucleophilicity, enabling conjugation with electrophiles (e.g., in drug delivery systems). The target ester’s electrophilic ester groups may instead participate in transesterification or hydrolysis reactions .

Perfluoroalkyl Chain Analogues

2.3.1. Perfluorooctanoic Acid (PFOA)
  • Structure: Linear perfluorooctanoic acid with a carboxylic acid group.
  • The target ester’s ester groups may reduce environmental mobility compared to PFOA’s ionic form, though both share concerns related to fluorine content .
2.3.2. 1,8-Diiodoperfluorooctane
  • Structure : Perfluorooctane with terminal iodine atoms.
  • Comparison : The iodine substituents enable radical reactions (e.g., in polymerization initiators), whereas the target ester’s functionality is more suited to step-growth polymerization or surfactant synthesis .

Biological Activity

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS Number: 24647-20-9) is a fluorinated compound known for its unique chemical properties and potential applications in various fields, including biomedicine and materials science. This article delves into the biological activity of this compound, examining its synthesis, properties, and relevant research findings.

  • Molecular Formula : C₈H₆F₈O₆
  • Molecular Weight : 350.12 g/mol
  • Physical State : Clear liquid
  • Solubility : Insoluble in water .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key aspects:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activities against various bacteria and fungi. The mechanism of action is thought to involve disruption of microbial membranes due to the hydrophobic nature of perfluorinated compounds .
  • Cytotoxicity : Some studies suggest that fluorinated compounds can exhibit cytotoxic effects on certain cell lines, potentially due to their lipophilicity and ability to interact with cellular membranes. However, specific data on this compound's cytotoxicity remains limited.
  • Potential Applications : The unique properties of this compound may make it suitable for applications in drug delivery systems or as a surfactant in various formulations.

Case Studies

A review of related studies provides insights into the biological activity of similar compounds:

Table 1: Biological Activity of Related Compounds

Compound NameAntimicrobial ActivityMIC (µg/mL)Reference
Compound AAgainst S. aureus625
Compound BAgainst C. albicans312.5
Compound CAgainst P. aeruginosa1250

Notable Findings

  • A study on related dioxolanes demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating that structural similarities may confer similar biological activities .
  • The antifungal efficacy against Candida albicans was notable, suggesting potential therapeutic applications in treating fungal infections .

Research Findings

Recent investigations have focused on the synthesis and characterization of fluorinated compounds like this compound:

  • Synthesis Methods : Various synthetic routes have been explored to produce fluorinated dioxolanes efficiently, often utilizing catalytic methods to enhance yields and purity .
  • Biological Screening : In vitro assays have been conducted to evaluate the antibacterial and antifungal properties of synthesized compounds. Results indicate a broad spectrum of activity against multiple pathogens .

Q & A

Q. What are the primary synthetic pathways for dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves fluorination of precursor diols or esterification of perfluorinated diacids. Key variables include temperature (80–120°C), catalysts (e.g., sulfuric acid or fluorinated Lewis acids), and solvent systems (e.g., hexafluorobenzene). Yield optimization requires balancing reaction time with side-product formation (e.g., incomplete esterification or chain scission). Purity is assessed via GC-MS or HPLC with fluorinated-phase columns to resolve perfluorinated byproducts .

Q. What analytical techniques are most effective for characterizing structural and thermal stability?

Methodological Answer :

  • Structural Analysis : Use 19F^{19}\text{F} NMR to confirm fluorinated backbone integrity and ester group positions. IR spectroscopy identifies C-F (1100–1250 cm1^{-1}) and ester carbonyl (1740 cm1^{-1}) stretches.
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (typically >250°C). Differential scanning calorimetry (DSC) detects phase transitions, critical for applications in high-temperature environments .

Advanced Research Questions

Q. How do conflicting data on environmental persistence arise in studies of perfluorinated compounds like this compound?

Methodological Answer : Discrepancies stem from:

  • Matrix Effects : Soil vs. aquatic systems show variable degradation rates due to microbial activity and redox conditions.
  • Analytical Limitations : LC-MS/MS may underestimate degradation products if ionization efficiency varies between perfluorinated analogs.
  • Experimental Design : Long-term field studies vs. lab simulations (e.g., OECD 309) yield divergent half-lives. Address contradictions by standardizing test matrices and cross-validating with isotope-labeled tracers .

Q. What computational models best predict the compound’s interactions in polymer matrices or biological systems?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate fluorinated chain mobility in polymer blends using force fields like OPLS-AA, parameterized for C-F bonds.
  • QSAR/QSPR : Train models on fluorinated ester datasets to predict bioaccumulation potential (log KowK_{ow}) or membrane permeability. Validate against experimental partition coefficients (e.g., octanol-water) .

Q. How can factorial design optimize catalytic systems for green synthesis of this compound?

Methodological Answer : Employ a 2k^k factorial design to test variables:

  • Factors : Catalyst loading (5–15 mol%), solvent polarity (dielectric constant 2–30), and pressure (1–5 atm for gas-phase reactions).
  • Response Variables : Yield, enantiomeric excess (if applicable), and E-factor (waste-to-product ratio). ANOVA identifies significant interactions; response surface methodology (RSM) refines optimal conditions .

Contradiction Resolution & Theoretical Frameworks

Q. How to reconcile discrepancies in toxicity studies between in vitro and in vivo models?

Methodological Answer :

  • Mechanistic Studies : Use transcriptomics (RNA-seq) to compare cellular stress pathways (e.g., PPARα activation) across models.
  • Dosimetry Adjustments : Normalize in vitro concentrations to in vivo bioavailability using PBPK modeling.
  • Confounding Variables : Control for serum protein binding in vitro, which artificially reduces free compound concentrations .

Q. What theoretical frameworks guide research on membrane separation technologies using this compound?

Methodological Answer :

  • Solution-Diffusion Model : Predict permeance of fluorinated esters in polyamide membranes.
  • Free Volume Theory : Relate fluorinated chain rigidity to membrane selectivity. Validate via positron annihilation lifetime spectroscopy (PALS) to measure free volume pores .

Emerging Methodologies

Q. How can AI-driven platforms like COMSOL enhance process simulation for large-scale synthesis?

Methodological Answer :

  • Multiphysics Modeling : Couple reaction kinetics with heat/mass transfer in continuous-flow reactors.
  • Machine Learning : Train neural networks on historical batch data to predict impurity profiles under novel conditions (e.g., solvent-free systems) .

Q. What advanced spectral techniques resolve ambiguities in degradation product identification?

Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Use Orbitrap or TOF detectors (mass accuracy <1 ppm) to distinguish isobaric degradation products (e.g., perfluoroalkyl ethers vs. carboxylates).
  • NMR Cryoprobes : Enhance sensitivity for low-concentration intermediates in environmental matrices .

Data & Theoretical Integration

Q. How to integrate fragmented data from disparate studies into a cohesive mechanistic understanding?

Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to collate data on hydrolysis rates, photolytic degradation, and bioaccumulation.
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify moderator variables (e.g., pH, UV intensity).
  • Unified Kinetic Model : Develop a global rate equation incorporating solvent effects, catalytic cycles, and activation energies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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